Cas no 10006-81-2 (1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl-)

1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl- is a heterocyclic organic compound featuring a partially saturated isoindole core substituted with four methyl groups at positions 1, 3, 4, and 7. This structure imparts enhanced stability and distinct electronic properties, making it valuable in synthetic chemistry and material science applications. The tetramethyl substitution pattern improves steric hindrance and lipophilicity, facilitating its use as a building block for advanced organic frameworks or ligands in coordination chemistry. Its rigid yet tunable scaffold is advantageous for designing fluorescent dyes, pharmaceutical intermediates, or functional materials with tailored photophysical characteristics. The compound's well-defined symmetry and derivatization potential further support its utility in precision synthesis.
1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl- structure
10006-81-2 structure
Product Name:1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl-
CAS No:10006-81-2
MF:C12H17N
MW:175.270083189011
CID:1124332
PubChem ID:21766492
Update Time:2025-07-02

1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl-
    • 1,3,4,7-tetramethyl-2,3-dihydro-1H-isoindole
    • 1,3,4,7-Tetramethylisoindoline
    • DTXSID10617805
    • SB65137
    • 10006-81-2
    • Inchi: 1S/C12H17N/c1-7-5-6-8(2)12-10(4)13-9(3)11(7)12/h5-6,9-10,13H,1-4H3
    • InChI Key: OZDRQLMBGZGYCT-UHFFFAOYSA-N
    • SMILES: N1C(C)C2C(C)=CC=C(C)C=2C1C

Computed Properties

  • Exact Mass: 175.13621
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03
  • LogP: 3.35740

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Additional information on 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl-

Introduction to 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl (CAS No. 10006-81-2) and Its Emerging Applications in Chemical Biology

The compound 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl (CAS No. 10006-81-2) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This tetramethylated derivative of isoindole exhibits unique structural and electronic properties, making it a valuable scaffold for the development of novel bioactive agents. The presence of multiple methyl groups at strategic positions enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides a stable platform for further functionalization, enabling the synthesis of diverse analogs with tailored biological activities. For instance, studies have demonstrated its utility in the development of kinase inhibitors and antimicrobial agents. The compound’s ability to interact with biological targets through hydrophobic and aromatic stacking interactions has been particularly well-documented.

The synthesis of 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl involves multi-step organic transformations that highlight its synthetic accessibility. Modern synthetic methodologies have refined the process to achieve high yields and purity levels suitable for preclinical studies. The use of transition metal-catalyzed reactions has further streamlined its preparation, allowing for scalable production. This accessibility is crucial for researchers exploring its pharmacological potential.

In the realm of drug discovery, 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl has been investigated for its role in modulating various biological pathways. Its structural motif is reminiscent of natural products known for their therapeutic effects. For example, derivatives of this compound have shown promise in inhibiting protein-protein interactions involved in cancer progression. The tetramethyl substitution pattern not only enhances binding affinity but also improves pharmacokinetic profiles by reducing unwanted side effects.

One notable application lies in the development of small-molecule probes for biochemical assays. Researchers have leveraged 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl to design tools that selectively target specific enzymes or receptors. These probes have been instrumental in elucidating signaling pathways and identifying novel drug targets. The compound’s ability to serve as a versatile building block has also led to its incorporation into libraries for high-throughput screening campaigns.

The chemical biology community has been particularly interested in exploring the redox properties of 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl derivatives. Oxidative stress is a hallmark of numerous pathological conditions, including neurodegenerative diseases and inflammation-related disorders. By designing analogs with redox-active moieties based on this scaffold, researchers aim to develop molecules that can modulate oxidative stress responses. Preliminary studies suggest that certain derivatives exhibit potent antioxidant activity in cellular models.

Another emerging area involves the use of 1H-Isoindole derivatives as photosensitizers or photocleavable linkers in biologically relevant contexts. The isoindole core absorbs light at specific wavelengths when functionalized with appropriate chromophores. This property has been exploited in photodynamic therapy (PDT) and controlled-release systems. By integrating 1H-Isoindole-based compounds into biomaterials or drug delivery platforms، scientists have developed innovative strategies for targeted therapy.

The future directions for research on 1H-Isoindole, 2,3-dihydro-1,3,4,7-tetramethyl (CAS No., 10006-81-2) are promising and multifaceted。 Advances in synthetic chemistry will continue to expand the library of derivatives available for biological testing。 Additionally, interdisciplinary approaches combining computational modeling with experimental validation will accelerate the discovery process。 Collaborations between academia and industry are essential to translate these findings into tangible therapeutic benefits。

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